
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime
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Overview
Description
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime (CAS: 102684-91-3) is a halogenated aromatic oxime derivative characterized by a benzaldehyde backbone substituted with a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, followed by oxime (-CH=NOH) functionalization. Its molecular formula is C₈H₅BrF₃NO, with a molecular weight of 284.03 g/mol (calculated from substituents and core structure) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-(trifluoromethyl)benzaldehyde.
Oximation Reaction: The aldehyde group of 3-Bromo-5-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product, this compound, is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a chemical compound with applications in scientific research, particularly in chemistry, biology, and industry.
Scientific Research Applications
- Chemistry It serves as an intermediate in synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals.
- Biology The compound can be employed to study enzyme inhibition and protein-ligand interactions because it can form stable complexes with biological macromolecules.
- Industry It is used in the production of specialty chemicals and as a building block for synthesizing advanced materials.
3-Bromo-5-trifluoromethylbenzaldehyde oxime's biological activity stems from its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition The oxime group can form hydrogen bonds and non-covalent interactions with the active sites of enzymes, leading to the inhibition or modulation of enzyme activity. This makes it useful in studying enzyme-ligand interactions.
- Complex Formation The presence of bromine and trifluoromethyl groups enhances lipophilicity, facilitating interaction with hydrophobic pockets in proteins, which can lead to stable complex formation with biological macromolecules.
Radical Addition-Initiated Domino Reactions
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
The following sections compare 3-bromo-5-(trifluoromethyl)benzaldehyde oxime with structurally and functionally related compounds, emphasizing substituent effects, physical properties, and applications.
Structural Analogs: Substituted Benzaldehyde Oximes
3-Bromobenzaldehyde Oxime (CAS: 51873-95-1)
- Molecular Formula: C₇H₆BrNO
- Molecular Weight : 200.03 g/mol
- Substituents : Bromine at the 3-position; lacks the trifluoromethyl group.
- Safety : Requires handling precautions (S26: eye protection; S36: protective clothing) .
- Comparison : The absence of the electron-withdrawing -CF₃ group reduces molecular weight and likely alters reactivity. The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, critical in drug design .
3-Bromo-4-hydroxy-5-methoxybenzaldehyde Oxime (OTV000217)
- Molecular Formula: C₈H₈BrNO₃
- Substituents : Bromine (3-position), hydroxyl (4-position), methoxy (5-position).
- Such derivatives are often explored for antimicrobial activity .
Positional Isomers: Bromo/Trifluoromethyl Substitution Patterns
lists benzaldehyde derivatives with bromo and trifluoromethyl groups in alternate positions:
4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0)
3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS: 34328-47-7)
- Key Differences : Positional isomerism affects electronic distribution and steric hindrance. For example, a trifluoromethyl group at the 4-position (meta to bromine) may enhance steric effects in coupling reactions compared to the target compound’s 5-position substitution. Such variations influence reactivity in Suzuki-Miyaura or nucleophilic substitution reactions .
Trifluoromethylated Pyrazole Oxime Ethers ()
Compounds like 9l (5-(4-bromophenoxy)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde oxime ether) exhibit:
- Core Structure : Pyrazole ring instead of benzene.
- Substituents: Trifluoromethyl and bromophenoxy groups.
- Physical Properties : Melting points range from 38–108°C, varying with substituents.
- Bioactivity : Demonstrated fungicidal and insecticidal activities in research settings.
- Comparison : The pyrazole core may enhance bioactivity compared to benzaldehyde derivatives, but benzene-based oximes (like the target compound) offer simpler synthetic routes and tunable electronic properties .
Fluorinated Carboxylic Oxime Esters ()
Derivatives such as 3-(trifluoromethyl)−1-methyl-1H-pyrazole-4-carboxylic oxime esters are synthesized via similar oxime intermediates.
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Table 2: Substituent Effects on Reactivity
Compound | Electron-Withdrawing Groups | Steric Hindrance | Likely Reactivity Profile |
---|---|---|---|
3-Bromo-5-CF₃-benzaldehyde oxime | CF₃ (strong EWG), Br | Moderate | Nucleophilic substitution, coupling |
3-Bromo-4-hydroxy-5-methoxy oxime | -OH, -OMe (EDG) | High | Electrophilic aromatic substitution |
5-(4-Bromophenoxy)-3-CF₃-pyrazole | Br, CF₃ | Low | Ring-opening reactions, bioactivity |
Biological Activity
3-Bromo-5-(trifluoromethyl)benzaldehyde oxime is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the meta position and a trifluoromethyl group at the para position of the benzaldehyde moiety, along with an oxime functional group. The molecular formula is CHBrFNO, and it has a molecular weight of 268.03 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.
The synthesis of this compound can be achieved through various methods, including the reaction of appropriate precursors under controlled conditions. The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological activity compared to structurally similar compounds.
Synthetic Routes
Step | Reaction Description | Yield |
---|---|---|
1 | Reduction of 3,5-dibromobenzoic acid methyl ester to alcohol | 93% crude |
2 | Protection of hydroxyl group with TBS | ∼100% |
3 | Reaction with paraformaldehyde | 46% |
4 | Conversion to oxime | 64% |
These synthetic pathways highlight the versatility of this compound as a building block in organic synthesis .
Anticancer Properties
Recent studies have shown that compounds containing oxime moieties, such as this compound, exhibit significant anticancer activity. Specifically, research indicates that the presence of electron-withdrawing groups at specific positions enhances the anticancer efficacy of these compounds. For instance, a related compound demonstrated an IC50 value of 0.072 μM against MV4-11 cells with FLT3/ITD mutation, indicating potent inhibition of cancer cell proliferation .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell signaling pathways. Structure-activity relationship (SAR) studies suggest that modifications in substituents can lead to enhanced inhibitory effects on kinases such as FLT3 and GSK-3, which play critical roles in cell cycle regulation and apoptosis .
Case Studies
In vivo studies have demonstrated that derivatives similar to this compound can significantly inhibit tumor growth without adverse effects on body weight in animal models. For example, one study reported that a brominated derivative exhibited strong activity against neuroblastoma cells, with an IC50 value as low as 1.3 nM .
Comparative Analysis with Related Compounds
A comparative analysis of structural analogs reveals that the presence of bromine and trifluoromethyl groups is crucial for enhancing biological activity. Below is a table summarizing some related compounds and their biological activities:
Compound Name | Molecular Formula | IC50 (μM) | Notable Features |
---|---|---|---|
This compound | CHBrFNO | TBD | Unique combination of substituents |
4-Bromo-2-(trifluoromethyl)benzaldehyde oxime | CHBrFNO | TBD | Bromine at para position |
6-Bromoindirubin-3′-oxime | C16H12BrN2O | <0.5 | Induces apoptosis in thyroid carcinoma |
5-Methoxyindirubin-3′-oxime | C15H12N2O2 | <0.1 | Downregulates cyclin D1 expression |
The data illustrate that while many compounds share structural similarities, the specific arrangement and type of substituents play a vital role in determining their biological efficacy .
Properties
IUPAC Name |
N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCFZSIRFGSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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